Structural Determinant of Activity: Absence of the Endoperoxide Bridge
Artemisinin G is differentiated from artemisinin by the absence of the critical endoperoxide bridge. Structural elucidation by NMR and GC-MS confirms that Artemisinin G (compound 7 in the biotransformation pathway) is formed via ring rearrangement and loss of the peroxide moiety, a modification that is irreversible under physiological conditions [1]. In contrast, artemisinin and active derivatives like dihydroartemisinin and artesunate retain the intact 1,2,4-trioxane ring containing the peroxide bond [2].
| Evidence Dimension | Presence of endoperoxide bridge (structural feature responsible for antimalarial activity) |
|---|---|
| Target Compound Data | Absent (confirmed by 1H-NMR, 13C-NMR, and HRMS data showing ring rearrangement and loss of peroxide) |
| Comparator Or Baseline | Artemisinin: Present (intact 1,2,4-trioxane ring system with endoperoxide bond); Dihydroartemisinin: Present |
| Quantified Difference | Complete absence of the peroxide bridge in Artemisinin G vs. structurally intact peroxide in artemisinin and its active derivatives |
| Conditions | Structural determination via Bruker Ascend 400 NMR, GC-MS (Agilent 7890/5975C), and LTQ Orbitrap HRMS |
Why This Matters
For procurement, this structural distinction is binary and absolute; Artemisinin G must be selected over artemisinin only when a peroxide-free scaffold is required for mechanistic studies, SAR investigations, or as a negative control.
- [1] Luo J, Mobley R, Woodfine S, Drijfhout F, Horrocks P, Ren XD, Li WW. Biotransformation of artemisinin to a novel derivative via ring rearrangement by Aspergillus niger. Appl Microbiol Biotechnol. 2022;106(7):2433-2444. View Source
- [2] Zhan Y, Liu H, Wu Y, Wei P, Chen Z, Williamson JS. Biotransformation of artemisinin by Aspergillus niger. Appl Microbiol Biotechnol. 2015;99(8):3443-6. View Source
